An In-depth Technical Guide to 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene (CAS 898785-10-9)
An In-depth Technical Guide to 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene (CAS 898785-10-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene, a fluorinated aromatic compound with potential applications as a key building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a protected aldehyde functional group makes this molecule a valuable intermediate for the synthesis of complex molecular architectures. This document details its physicochemical properties, a plausible and detailed synthetic route, predicted analytical characterization data, and discusses its potential applications in the broader context of fluorinated compounds in pharmaceutical development.
Introduction and Strategic Importance
5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene (CAS 898785-10-9) is a specialized organic molecule that combines several key features of interest to the medicinal chemist. The presence of a fluorine atom on the aromatic ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa. The 1,3-dioxolane moiety serves as a protecting group for an aldehyde, allowing for selective reactions at other positions of the molecule before its deprotection to reveal the reactive carbonyl group for further elaboration. This combination of a fluorinated aromatic ring and a masked aldehyde makes it a valuable synthon for multi-step syntheses of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene is presented in Table 1.
| Property | Value | Source |
| CAS Number | 898785-10-9 | - |
| Molecular Formula | C₁₁H₁₃FO₂ | [1] |
| Molecular Weight | 196.22 g/mol | [1] |
| Appearance | Colorless oil (predicted) | [2] |
| SMILES | CC1=CC=C(F)C=C1CC2OCCO2 | - |
| InChI Key | XAKHQJHKTTYRFP-UHFFFAOYSA-N | [2] |
Synthesis and Mechanism
The most logical and efficient synthetic route to 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene is the acid-catalyzed acetalization of its corresponding aldehyde precursor, (5-Fluoro-2-methylphenyl)acetaldehyde, with ethylene glycol.
Caption: Proposed synthetic pathway for the target compound.
Synthesis of the Precursor: (5-Fluoro-2-methylphenyl)acetaldehyde
While (5-Fluoro-2-methylphenyl)acetaldehyde is commercially available, understanding its synthesis provides deeper insight. A common route would involve the oxidation of the corresponding alcohol, (5-fluoro-2-methylphenyl)ethanol, which in turn can be prepared from 5-fluoro-2-methylbenzoic acid or its derivatives via reduction.
Detailed Experimental Protocol: Acetalization
This protocol is a representative procedure based on well-established methods for acetal formation.
Reaction:
(5-Fluoro-2-methylphenyl)acetaldehyde + Ethylene Glycol → 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene
Materials:
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(5-Fluoro-2-methylphenyl)acetaldehyde (1.0 eq)
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Ethylene glycol (1.5 eq)
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p-Toluenesulfonic acid monohydrate (PTSA, 0.05 eq) or other suitable acid catalyst
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Toluene or benzene (solvent)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Apparatus:
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Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
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Magnetic stirrer and heating mantle.
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Separatory funnel.
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Rotary evaporator.
Procedure:
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To a round-bottom flask, add (5-Fluoro-2-methylphenyl)acetaldehyde, toluene, and ethylene glycol.
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Add the acid catalyst (p-toluenesulfonic acid monohydrate) to the mixture.
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Fit the flask with a Dean-Stark apparatus and a reflux condenser.
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Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product, a colorless oil, can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Causality of Experimental Choices:
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Excess Ethylene Glycol: Using a slight excess of ethylene glycol helps to drive the equilibrium towards the formation of the acetal.
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Acid Catalyst: The reaction is acid-catalyzed; PTSA is a common choice due to its effectiveness and ease of handling. The catalytic amount is sufficient to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the diol.
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Dean-Stark Apparatus: The formation of the acetal is a reversible reaction that produces water as a byproduct. The continuous removal of water via azeotropic distillation with toluene shifts the equilibrium to the product side, ensuring a high yield.
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Aqueous Workup: The washing steps are crucial to neutralize the acid catalyst (NaHCO₃ wash) and remove any unreacted ethylene glycol and other water-soluble impurities.
Caption: Generalized mechanism of acid-catalyzed acetal formation.
Analytical Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.10 - 6.80 | m | 3H | Aromatic protons (Ar-H) |
| ~5.10 | t, J ≈ 4.8 Hz | 1H | Acetal proton (-O-CH-O-) |
| ~4.00 - 3.80 | m | 4H | Dioxolane protons (-O-CH₂-CH₂-O-) |
| ~2.95 | d, J ≈ 4.8 Hz | 2H | Benzylic protons (Ar-CH₂) |
| ~2.30 | s | 3H | Methyl protons (Ar-CH₃) |
The aromatic region is expected to show complex splitting patterns due to proton-proton and proton-fluorine couplings. The acetal proton will appear as a triplet due to coupling with the adjacent benzylic protons. The dioxolane protons will likely appear as a multiplet.
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~162 (d) | C-F | Large one-bond C-F coupling (¹JCF ≈ 245 Hz) |
| ~138 (d) | Quaternary Ar-C | Small C-F coupling |
| ~131 (d) | Quaternary Ar-C | Small C-F coupling |
| ~130 (d) | Ar-CH | Small C-F coupling |
| ~115 (d) | Ar-CH | Moderate C-F coupling |
| ~113 (d) | Ar-CH | Moderate C-F coupling |
| ~103 | Acetal Carbon (-O-CH-O-) | |
| ~65 | Dioxolane Carbons (-O-CH₂-CH₂-O-) | |
| ~39 | Benzylic Carbon (Ar-CH₂) | |
| ~19 | Methyl Carbon (Ar-CH₃) |
The carbon atoms on the aromatic ring will appear as doublets due to coupling with the fluorine atom. The magnitude of the coupling constant (JCF) will depend on the number of bonds separating the carbon and fluorine atoms.
Mass Spectrometry (Predicted)
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Molecular Ion (M⁺): m/z = 196.09
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Major Fragments:
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m/z = 123: Loss of the dioxolane methylene group (C₃H₅O₂), corresponding to the 5-fluoro-2-methylbenzyl cation.
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m/z = 73: The dioxolanylmethyl cation.
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Potential Applications in Drug Development
While specific applications for 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene have not been explicitly documented, its structure suggests significant potential as a versatile intermediate in medicinal chemistry.
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Introduction of Fluorinated Moieties: The 5-fluoro-2-methylphenyl group can be incorporated into larger molecules to enhance their pharmacological properties. Fluorine's unique electronic nature can improve metabolic stability by blocking sites of oxidation and can increase binding affinity to target proteins through favorable electrostatic interactions.
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Protected Aldehyde for Further Functionalization: The dioxolane group serves as a robust protecting group for the aldehyde functionality, which is stable to a wide range of reaction conditions, including organometallic reagents and reducing agents. Deprotection under mild acidic conditions readily regenerates the aldehyde, which can then be used in a variety of subsequent reactions, such as:
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Reductive amination to introduce amine functionalities.
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Wittig reactions to form alkenes.
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Aldol reactions to form new carbon-carbon bonds.
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Oxidation to the corresponding carboxylic acid.
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This dual functionality makes it an ideal building block for creating libraries of complex molecules for high-throughput screening in drug discovery programs.
Caption: Potential synthetic utility of the target compound in drug discovery.
Safety and Handling
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.
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Hazards of Precursor: The precursor aldehyde is classified as harmful if swallowed.[1]
Conclusion
5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene is a strategically designed molecule with significant potential as a building block in organic synthesis, particularly within the field of medicinal chemistry. Its synthesis from a commercially available precursor is straightforward, and its dual functionality offers a wide range of possibilities for the creation of novel and complex molecules. While further research is needed to fully elucidate its specific applications and properties, this guide provides a solid foundation for scientists and researchers interested in utilizing this promising intermediate in their work.
References
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PubChem. 2-Benzyl-1,3-dioxolane. Retrieved from [Link]
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Master Organic Chemistry. Acetal Formation. Retrieved from [Link]
